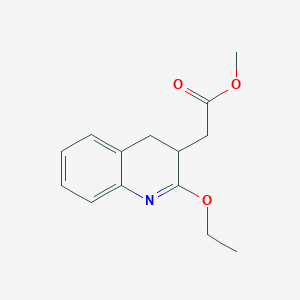
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate typically involves the reaction of 2-ethoxy-3,4-dihydroquinoline with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is not well-documented. like other quinoline derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its antimalarial activity.
2-Hydroxyquinoline: A derivative with antimicrobial and antifungal properties.
4-Hydroxyquinoline: Known for its anti-inflammatory and analgesic activities.
Uniqueness
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is unique due to the presence of the ethoxy group and the ester functionality, which may impart distinct chemical and biological properties compared to other quinoline derivatives. Its specific structure allows for targeted modifications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
61164-73-6 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14-11(9-13(16)17-2)8-10-6-4-5-7-12(10)15-14/h4-7,11H,3,8-9H2,1-2H3 |
Clave InChI |
XGSNOZIAFOGLTN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC=C2CC1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





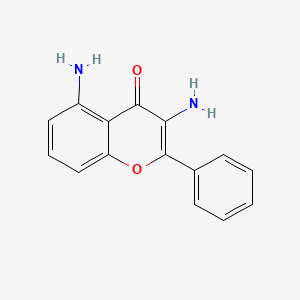
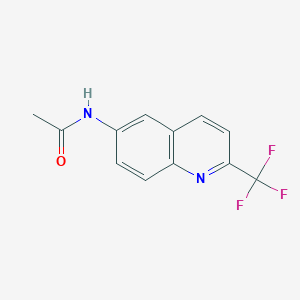
![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)
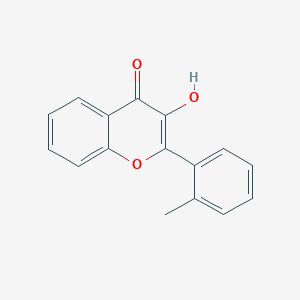
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)
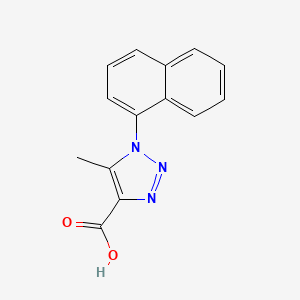
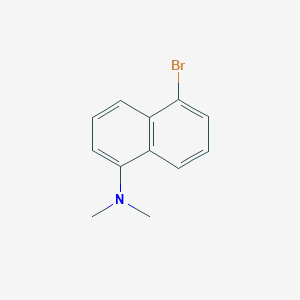
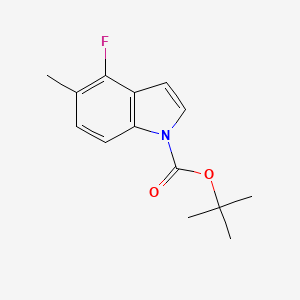


![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)
